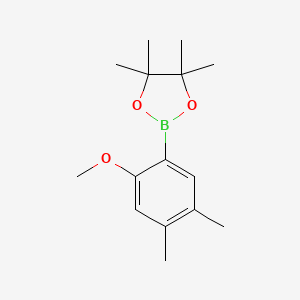
2-(2-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the methoxy and methyl groups on the phenyl ring could potentially influence the reactivity of the compound.
Molecular Structure Analysis
The compound contains a phenyl ring, which is a planar, cyclic molecule with delocalized pi electrons. This can contribute to the compound’s stability. The methoxy and methyl groups attached to the phenyl ring are electron-donating groups, which can increase the electron density on the phenyl ring .Chemical Reactions Analysis
As a boronic ester, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . The reactivity in these reactions could be influenced by the electron-donating methoxy and methyl groups on the phenyl ring.Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reaction
Boronic acids are pivotal in the Suzuki-Miyaura cross-coupling reaction, which is used to synthesize biaryl compounds. This reaction is significant in the pharmaceutical industry for creating complex molecules .
Molecular Receptors of Sugars
Boronic acids can act as molecular receptors for sugars, which is crucial in the detection and quantification of glucose in diabetic care .
Covalent Organic Frameworks (COFs)
They are used in the synthesis of COFs, which have applications in gas storage, separation technologies, and catalysis .
Biologically Active Compounds
Boronic acids serve as precursors to biologically active compounds that have therapeutic potential .
Chemical Biology Probes and Sensors
In chemical biology, boronic acids are utilized for the detection and sensing of peroxides, cell-surface carbohydrate biomarker recognition, and development of MRI contrast agents .
Development of Boronic Acid-Modified Aptamers
These modified aptamers have applications in various sensing and purification processes .
Boronic Acid-Modified Proteins
Such modified proteins are used for sensing and purification applications, enhancing the specificity and efficiency of these processes .
Sensing Applications
Boronic acids’ interaction with diols and strong Lewis bases like fluoride or cyanide anions makes them useful in various sensing applications, both homogeneous assays and heterogeneous detection .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-10-8-12(13(17-7)9-11(10)2)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNOEINAUOTPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





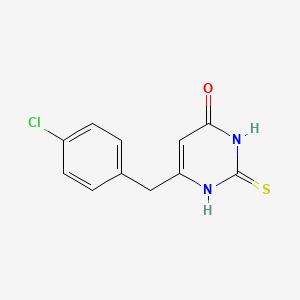
![4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B1435098.png)
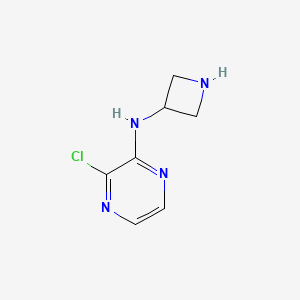
![4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1435100.png)

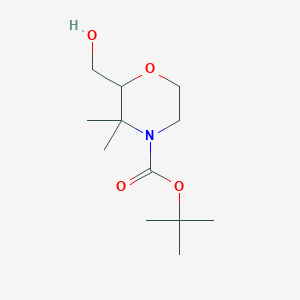
![3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride](/img/structure/B1435104.png)
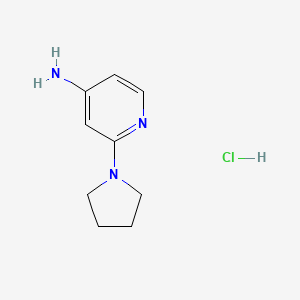
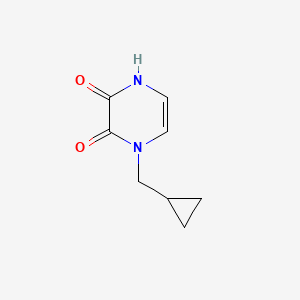
![1,1-Difluorospiro[2.3]hexan-5-amine](/img/structure/B1435109.png)
![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435112.png)
